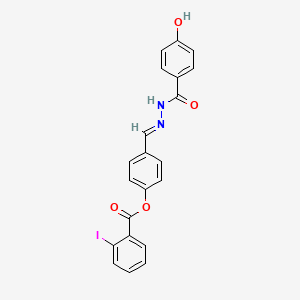
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound that features a combination of hydroxybenzoyl and iodobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-hydroxybenzoyl chloride with carbohydrazide to form 4-hydroxybenzoyl carbohydrazide. This intermediate is then reacted with 2-iodobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the iodobenzoate group could yield various substituted benzoates.
Applications De Recherche Scientifique
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the iodobenzoate group can participate in halogen bonding. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-(4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Uniqueness
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding interactions compared to its analogs. This can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
302910-58-3 |
|---|---|
Formule moléculaire |
C21H15IN2O4 |
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H15IN2O4/c22-19-4-2-1-3-18(19)21(27)28-17-11-5-14(6-12-17)13-23-24-20(26)15-7-9-16(25)10-8-15/h1-13,25H,(H,24,26)/b23-13+ |
Clé InChI |
BIXZHTIKEPIQPF-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)I |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


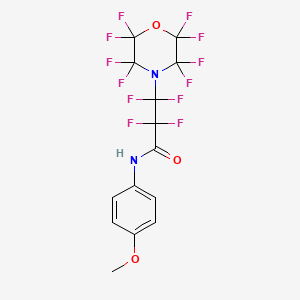
![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11991118.png)
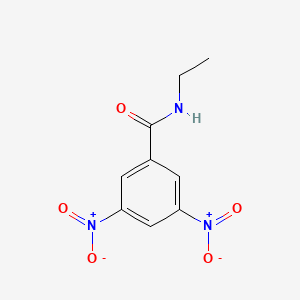
![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
![(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B11991134.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)
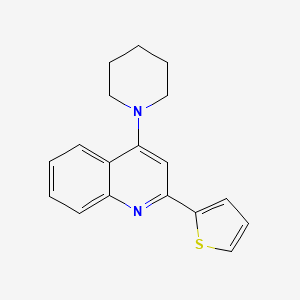
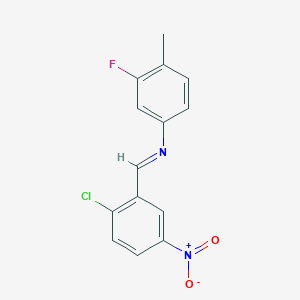
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)
